7-Bromo-3-chloro-1,5-naphthyridin-2-amine

Description

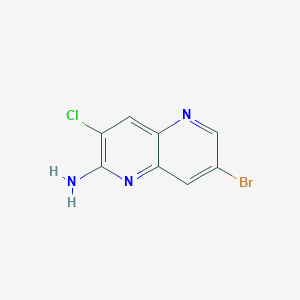

7-Bromo-3-chloro-1,5-naphthyridin-2-amine is a halogenated 1,5-naphthyridine derivative characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 5. Key features include:

- Molecular formula: C₈H₅BrClN₃.

- Substituents: Bromine at position 7, chlorine at position 3, and an amino group at position 2.

- Physicochemical properties: Predicted moderate solubility in polar solvents (e.g., DMSO, methanol) due to the amino group, with stability enhanced by aromaticity.

- Synthetic routes: Likely derived from halogenation and substitution reactions on 1,5-naphthyridine precursors, analogous to methods for related compounds (e.g., amination of dibromo-naphthyridines using ammonia under high-temperature sealed conditions) .

Properties

Molecular Formula |

C8H5BrClN3 |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

7-bromo-3-chloro-1,5-naphthyridin-2-amine |

InChI |

InChI=1S/C8H5BrClN3/c9-4-1-7-6(12-3-4)2-5(10)8(11)13-7/h1-3H,(H2,11,13) |

InChI Key |

BXMHLRYRPUUGOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC2=CC(=C(N=C21)N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloro-1,5-naphthyridin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted pyridine derivatives. For example, a Gould-Jacobs reaction can be employed, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to yield the naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-chloro-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions to form complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-3-chloro-1,5-naphthyridin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The biological and chemical properties of 1,5-naphthyridine derivatives are highly dependent on substituent positions and electronic effects. Below is a comparison with key analogs:

Table 1: Structural Comparison of 1,5-Naphthyridine Derivatives

Key Observations:

- Halogen Effects : Bromine and chlorine at positions 6 or 7 increase molecular weight and modulate electronic properties (e.g., electron-withdrawing effects enhance reactivity in cross-coupling reactions).

- Amino Group Position: Amino groups at position 2 (vs.

Table 2: Reactivity Comparison

Biological Activity

Overview

7-Bromo-3-chloro-1,5-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine class, characterized by its unique halogen substitutions at the 7th and 3rd positions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment and antimicrobial properties.

Molecular Structure:

- Chemical Formula: CHBrClN

- Molecular Weight: 273.52 g/mol

The presence of bromine and chlorine atoms enhances the compound's reactivity, allowing for various chemical transformations that can lead to biologically active derivatives.

-

Target Interactions:

- This compound interacts with specific biological targets, potentially influencing signaling pathways related to cell proliferation and apoptosis.

-

Biochemical Pathways:

- The compound may affect multiple biochemical pathways through its interactions with enzymes and receptors, which can lead to therapeutic effects in diseases such as cancer.

-

Pharmacokinetics:

- Factors such as lipophilicity and solubility significantly influence the bioavailability of this compound, impacting its therapeutic efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In vitro Studies:

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition:

- Studies indicate that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, the effects of this compound on MCF-7 cells were evaluated. The results demonstrated that the compound induced apoptosis through the activation of caspase pathways, leading to a decrease in cell viability by approximately 70% at a concentration of 12.5 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The study reported that at a concentration of 32 µg/mL, it effectively inhibited the growth of Staphylococcus aureus, showcasing its potential for development into an antimicrobial therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.